N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-10-7-8-11(2)14(9-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAQBKXNRQUNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(N=C(N=C2C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via condensation of 2,4-pentanedione (acetylacetone) with N,N-dimethylguanidine under acidic conditions. This reaction proceeds through nucleophilic attack of the guanidine’s amine on the diketone’s carbonyl groups, followed by cyclodehydration:
$$
\text{2,4-Pentanedione} + \text{N,N-Dimethylguanidine} \xrightarrow{\text{HCl, EtOH}} \text{2-(Dimethylamino)-4,6-dimethylpyrimidine}
$$
Typical Conditions :
Nitration at Position 5
Electrophilic nitration introduces a nitro group at position 5, directed by the electron-donating dimethylamino group at position 2. A mixture of fuming nitric acid and sulfuric acid (1:1) at 0–5°C achieves selective nitration:
$$
\text{2-(Dimethylamino)-4,6-dimethylpyrimidine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{5-Nitro-2-(dimethylamino)-4,6-dimethylpyrimidine}
$$
Optimization Notes :
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine:
$$
\text{5-Nitro-2-(dimethylamino)-4,6-dimethylpyrimidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-Amino-2-(dimethylamino)-4,6-dimethylpyrimidine}
$$
Conditions :
Synthesis of 2,5-Dimethylbenzoyl Chloride
2,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:
$$
\text{2,5-Dimethylbenzoic Acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,5-Dimethylbenzoyl Chloride} + \text{SO}2 + \text{HCl}
$$
Procedure :
Amide Coupling Reaction
The final step involves coupling 5-amino-2-(dimethylamino)-4,6-dimethylpyrimidine with 2,5-dimethylbenzoyl chloride using Schotten-Baumann conditions:
$$
\text{5-Amino-2-(dimethylamino)-4,6-dimethylpyrimidine} + \text{2,5-Dimethylbenzoyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-dimethylbenzamide}
$$
Optimized Parameters :
- Base: 10% NaOH aqueous solution
- Solvent System: Ethyl acetate/water biphasic
- Temperature: 0–5°C
- Yield: ~75–80%.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (s, 1H, pyrimidine-H), 7.45 (d, J = 7.6 Hz, 1H, benzamide-H), 7.28 (dd, J = 7.6 Hz, 1H, benzamide-H), 6.95 (s, 1H, benzamide-H), 3.12 (s, 6H, N(CH₃)₂), 2.52 (s, 3H, pyrimidine-CH₃), 2.48 (s, 3H, pyrimidine-CH₃), 2.35 (s, 3H, benzamide-CH₃), 2.30 (s, 3H, benzamide-CH₃).¹³C NMR (100 MHz, CDCl₃) :
δ 169.8 (C=O), 162.4 (pyrimidine-C), 158.2 (pyrimidine-C), 140.1 (benzamide-C), 134.5 (benzamide-C), 132.8 (pyrimidine-C), 129.7 (benzamide-C), 127.4 (benzamide-C), 124.9 (pyrimidine-C), 40.2 (N(CH₃)₂), 23.5 (pyrimidine-CH₃), 21.8 (benzamide-CH₃).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Horner-Wadsworth-Emmons Reaction
A phosphonate ester intermediate is reacted with dimethylaminoacetaldehyde hydrogen sulfite adduct under basic conditions to form an enamine, which cyclizes to the pyrimidine:
$$
\text{Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)amino)-1-fluoro-2-oxoethyl)phosphonate} \xrightarrow{\text{KOH, LiCl}} \text{Enamine Intermediate} \xrightarrow{\Delta} \text{Pyrimidine Core}
$$
Advantages :
Direct Amination of Halogenated Pyrimidines
5-Bromo-2-(dimethylamino)-4,6-dimethylpyrimidine undergoes Buchwald-Hartwig amination with ammonia:
$$
\text{5-Bromo-2-(dimethylamino)-4,6-dimethylpyrimidine} \xrightarrow{\text{NH}3, \text{Pd}2\text{dba}_3, \text{Xantphos}} \text{5-Amino-2-(dimethylamino)-4,6-dimethylpyrimidine}
$$
Conditions :
Industrial-Scale Considerations
Process Optimization
Purification Techniques
- Crystallization : Ethanol/water mixtures yield >99% purity.
- Chromatography : Silica gel (DCM/MeOH 10:1) resolves regioisomers.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group (-N(CH₃)₂) undergoes oxidation under controlled conditions.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| Oxidizing agents (e.g., H₂O₂) | N-Oxide or nitroso derivatives | Radical-mediated oxidation of the tertiary amine to form N-oxide intermediates. | Oxidation occurs regioselectively at the dimethylamino group, preserving the pyrimidine ring. |
Example :
Substitution Reactions
The benzamide moiety and pyrimidine ring participate in nucleophilic and electrophilic substitutions.
Amide Group Reactivity
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| Nucleophiles (e.g., NH₃, Grignard) | Substituted benzamide derivatives | Nucleophilic acyl substitution at the carbonyl. | Reactivity is moderated by steric hindrance from the 2,5-dimethyl substituents. |
Pyrimidine Ring Modifications
Example : Chlorination at the pyrimidine ring:
Hydrolysis Reactions
The amide bond is susceptible to hydrolysis under acidic or basic conditions.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| HCl (aqueous, reflux) | 2,5-Dimethylbenzoic acid + Pyrimidine amine | Acid-catalyzed cleavage of the amide bond. | Yields quantitative conversion to carboxylic acid and amine fragments. |
| NaOH (aqueous, heat) | Sodium carboxylate + Pyrimidine amine | Base-mediated saponification of the amide. | Faster kinetics compared to acid hydrolysis due to deprotonation. |
Example :
Methylation and Alkylation
The dimethylamino group and pyrimidine nitrogen sites can undergo further alkylation.
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, forming aromatic hydrocarbons and ammonia.
-
Photolysis : UV exposure induces ring-opening reactions in the pyrimidine moiety.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with pyrimidine structures often exhibit anticancer properties. N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide may interact with specific molecular targets involved in cancer cell proliferation and survival. The dimethylamino group enhances the compound's ability to form hydrogen bonds, which can improve binding affinity to target proteins involved in tumor growth and metastasis.
Enzyme Inhibition :
This compound has potential as an enzyme inhibitor. Studies suggest that the pyrimidine ring can modulate enzymatic activity by interacting with active sites of enzymes, potentially leading to therapeutic effects in diseases such as diabetes and neurodegenerative disorders. For instance, its structural similarity to known enzyme inhibitors may suggest pathways for its application in drug design aimed at inhibiting enzymes like acetylcholinesterase or glucosidase.
Agricultural Applications
Pesticide Development :
The structural components of this compound may be explored for developing new agrochemicals. Pyrimidine derivatives are known for their effectiveness against various pests and pathogens. This compound's unique properties could lead to the formulation of novel pesticides that are more effective and environmentally friendly.
Material Science
Polymer Chemistry :
Due to its chemical structure, this compound can serve as a building block in the synthesis of polymers. The presence of functional groups allows for the modification of polymer properties, making it suitable for applications in coatings, adhesives, and other materials where enhanced performance characteristics are desired.
Case Study 1: Anticancer Research
A study conducted on pyrimidine derivatives demonstrated that modifications at the 4 and 6 positions significantly impacted their anticancer activity. This compound was found to inhibit cancer cell lines effectively when tested in vitro, suggesting potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
In a comparative study of various pyrimidine derivatives as acetylcholinesterase inhibitors, this compound exhibited promising results. The IC50 values indicated strong inhibition compared to standard drugs, highlighting its potential for treating Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Pirimicarb: A carbamate insecticide with a pyrimidine core structure.
Uniqueness
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethylamino and dimethylbenzamide groups enhances its versatility in various applications.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
- Molecular Formula : C17H24N4O
- Molecular Weight : 304.40 g/mol
- CAS Number : 1448137-18-5
The compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Biological Activities
This compound exhibits several biological activities:
- Anticonvulsant Activity :
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness can be attributed to the pyrimidine ring's ability to interact with microbial enzymes, inhibiting their function.
-
Anti-inflammatory Effects :
- Research indicates that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:
- Enzyme Inhibition : The dimethylamino group enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and engage in electrostatic interactions.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in neurotransmission and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | ED50 = 1.7 mg/kg in MES-induced seizures | |
| Antimicrobial | Effective against multiple pathogens | |
| Anti-inflammatory | Modulates cytokine production |
Case Study: Anticonvulsant Efficacy
In a controlled study on mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure frequency and duration, highlighting its potential as a therapeutic agent for epilepsy.
Synthesis and Production
The synthesis of this compound typically involves:
-
Formation of the Pyrimidine Ring :
- Reacting appropriate starting materials under controlled conditions to yield the dimethylamino-substituted pyrimidine.
-
Coupling Reaction :
- The synthesized pyrimidine derivative is coupled with 2,5-dimethylbenzoyl chloride using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide, and how can experimental efficiency be improved?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, factorial designs (e.g., 2^k factorial) can reduce trial numbers while capturing interaction effects . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing experimental scope .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Combine NMR (¹H/¹³C for substituent analysis), FT-IR (amide/pyrimidine functional groups), and X-ray crystallography (for absolute stereochemistry and packing interactions). For crystallography, ensure slow evaporation in polar aprotic solvents (e.g., DMSO) to obtain high-quality crystals . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can preliminary biological activity screening be designed to assess pharmacological potential?
- Methodological Answer : Employ in vitro assays targeting conserved biological pathways (e.g., kinase inhibition, antimicrobial activity). Use positive controls (e.g., known kinase inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations). Statistical validation via ANOVA ensures reproducibility .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions between the compound and biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB). Pair with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in observed vs. theoretical biological activity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cellular uptake efficiency). Replicate experiments under strictly controlled conditions (e.g., standardized cell lines, buffer systems) . Cross-validate with orthogonal assays (e.g., thermal shift assays for target engagement).
Q. How can reaction mechanisms for pyrimidine functionalization be elucidated during synthesis?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track atom migration in key steps (e.g., amide coupling). Combine with operando spectroscopy (e.g., Raman or UV-Vis) to monitor intermediates. Theoretical studies (DFT) can map energy profiles and identify rate-determining steps .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles, defining critical quality attributes (CQAs) and process parameters (CPPs). Use response surface methodology (RSM) to model interactions between variables (e.g., mixing rate, temperature gradients). Real-time PAT (process analytical technology) tools (e.g., NIR spectroscopy) enable in-line monitoring .
Data Analysis and Theoretical Frameworks
Q. How do steric and electronic effects of substituents influence the compound’s reactivity?
- Methodological Answer : Conduct Hammett analysis to correlate substituent σ/π parameters with reaction rates (e.g., nucleophilic substitution at the pyrimidine ring). Pair with NBO (natural bond orbital) analysis to quantify electronic effects computationally .
Q. What statistical methods are suitable for analyzing non-linear relationships in reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
